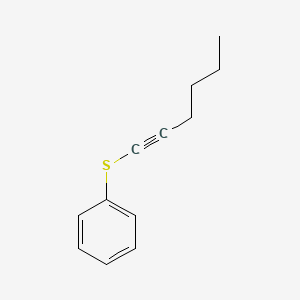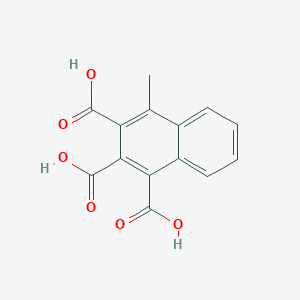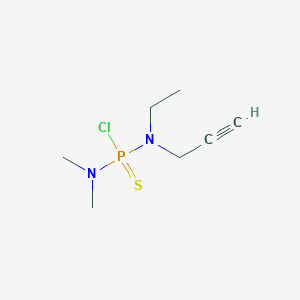![molecular formula C18H14ClN3O2 B14294678 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-3-cyano-1-(phenylmethyl)-, ethyl ester](/img/structure/B14294678.png)
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-3-cyano-1-(phenylmethyl)-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-3-cyano-1-(phenylmethyl)-, ethyl ester is a complex organic compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolopyridine core, which is a fused bicyclic system consisting of a pyrrole ring and a pyridine ring. The presence of various functional groups such as chloro, cyano, and phenylmethyl enhances its chemical reactivity and biological properties.
準備方法
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-3-cyano-1-(phenylmethyl)-, ethyl ester involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolopyridine Core: The pyrrolopyridine core can be synthesized through a cyclization reaction involving a pyrrole derivative and a pyridine derivative. This step often requires the use of a strong acid or base as a catalyst and elevated temperatures to facilitate the cyclization process.
Introduction of Functional Groups: The chloro, cyano, and phenylmethyl groups are introduced through various substitution reactions. For example, the chloro group can be introduced via a halogenation reaction using reagents such as thionyl chloride or phosphorus pentachloride. The cyano group can be introduced through a nucleophilic substitution reaction using cyanide salts. The phenylmethyl group can be introduced through a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid to form the ethyl ester.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
化学反応の分析
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-3-cyano-1-(phenylmethyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethyl group, to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides to form various derivatives. This reaction typically requires the use of a base such as sodium hydroxide or potassium carbonate.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions. Acidic hydrolysis involves the use of hydrochloric acid or sulfuric acid, while basic hydrolysis involves the use of sodium hydroxide or potassium hydroxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-3-cyano-1-(phenylmethyl)-, ethyl ester has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Medicine: The compound has potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-3-cyano-1-(phenylmethyl)-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as an FGFR inhibitor, the compound binds to the ATP-binding site of the receptor, preventing the phosphorylation and activation of downstream signaling pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and metastasis in cancer cells.
類似化合物との比較
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-3-cyano-1-(phenylmethyl)-, ethyl ester can be compared with other pyrrolopyridine derivatives, such as:
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-3-cyano-1-(methyl)-, ethyl ester: This compound has a similar structure but with a methyl group instead of a phenylmethyl group. The presence of the phenylmethyl group in the original compound enhances its binding affinity and specificity for certain biological targets.
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-3-cyano-1-(phenyl)-, ethyl ester: This compound has a phenyl group instead of a phenylmethyl group. The additional methylene group in the original compound provides greater flexibility and potential for interactions with biological targets.
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-3-cyano-1-(benzyl)-, ethyl ester: This compound has a benzyl group instead of a phenylmethyl group. The presence of the phenylmethyl group in the original compound may enhance its solubility and bioavailability.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
特性
分子式 |
C18H14ClN3O2 |
|---|---|
分子量 |
339.8 g/mol |
IUPAC名 |
ethyl 1-benzyl-4-chloro-3-cyanopyrrolo[2,3-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C18H14ClN3O2/c1-2-24-18(23)14-9-21-17-15(16(14)19)13(8-20)11-22(17)10-12-6-4-3-5-7-12/h3-7,9,11H,2,10H2,1H3 |
InChIキー |
OGGWFVZFEPANFH-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CN=C2C(=C1Cl)C(=CN2CC3=CC=CC=C3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


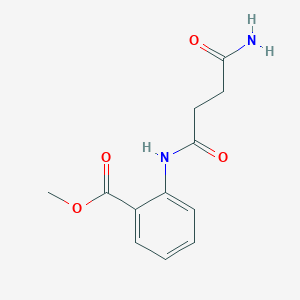
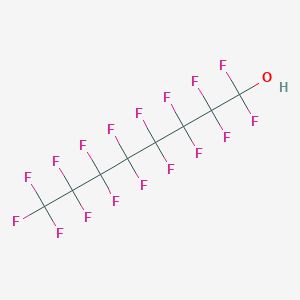

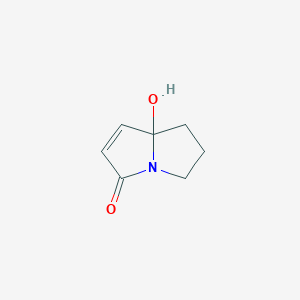

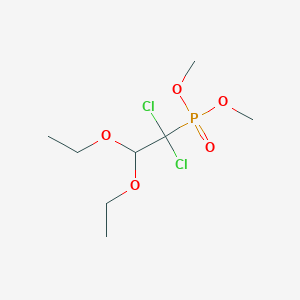
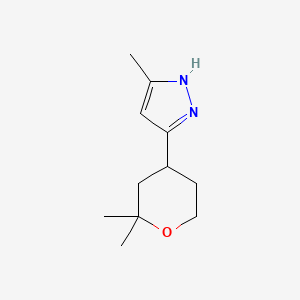
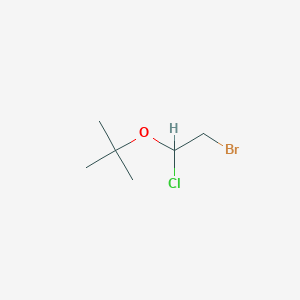

![N~2~,N~4~,N~6~-Tris[(4-methylphenyl)methyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B14294654.png)
